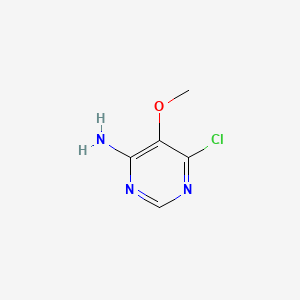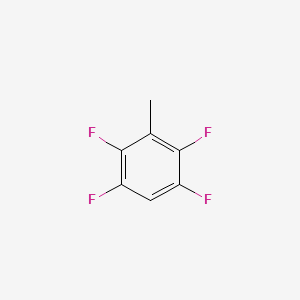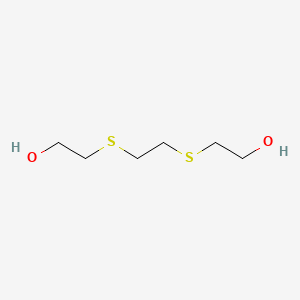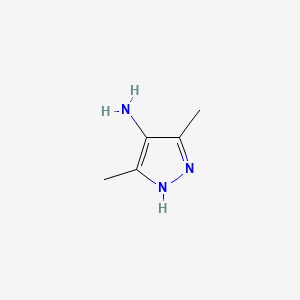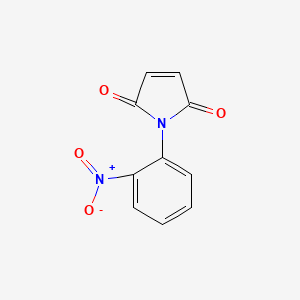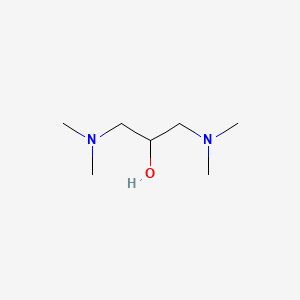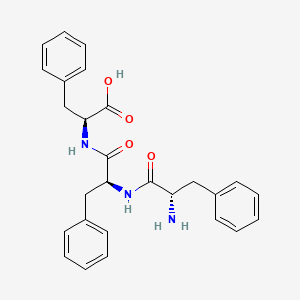
苯丙氨酰-苯丙氨酰-苯丙氨酸
描述
Phenylalanyl-phenylalanyl-phenylalanine (Phe-Phe-Phe) is a tripeptide consisting of three phenylalanine amino acids joined together by peptide bonds. It is a naturally occurring peptide found in several biological systems and has gained significant attention in recent years due to its potential applications in scientific research.
科学研究应用
1. 在蛋白质合成和基因表达中的作用
苯丙氨酰-苯丙氨酰-苯丙氨酸在蛋白质合成和基因表达中起着至关重要的作用。在对牛乳腺上皮细胞的研究中,与游离苯丙氨酸相比,肽结合的苯丙氨酸(如苯丙氨酰-苯丙氨酰-苯丙氨酸)显着增强了乳蛋白合成和αs1酪蛋白基因表达 (周等人,2015)。此外,大肠杆菌苯丙氨酰-tRNA合成酶操纵子区域(包括核糖体蛋白L20的基因)受苯丙氨酰-苯丙氨酰-苯丙氨酸通过衰减机制的影响,该机制控制苯丙氨酰-tRNA合成酶的表达 (Fayat 等人,1983)。
2. 在代谢途径中的意义
苯丙氨酰-苯丙氨酰-苯丙氨酸在代谢途径中很重要。它参与了针叶树中苯丙氨酸的生物合成和代谢命运,在将碳从光合作用引导到苯丙烷类化合物生物合成中起着核心作用 (Pascual 等人,2016)。此外,来自嗜热菌的苯丙氨酰-tRNA合成酶可以将多个苯丙氨酸分子掺入 tRNAPhe 中,表明其在 tRNA 合成中的重要作用 (Stepanov 等人,1992)。
3. 在生物传感器和检测中的应用
苯丙氨酰-苯丙氨酰-苯丙氨酸用于生物传感器中检测生物液体中的苯丙氨酸浓度。这对诊断和监测苯丙酮尿症(一种以苯丙氨酸水平升高为特征的遗传性疾病)至关重要 (Dinu & Apetrei,2020)。
4. 对细菌生长的抑制作用
已发现源自苯丙氨酰-苯丙氨酰-苯丙氨酸的化合物是细菌苯丙氨酰-tRNA合成酶的有效抑制剂,对各种细菌菌株显示出广谱活性和高效力。这强调了其在抗菌治疗中的潜在价值 (Beyer 等人,2004)。
5. 在植物生长和发育中的作用
苯丙氨酰-苯丙氨酰-苯丙氨酸影响植物的生长和发育。例如,由青霉菌产生的环-(l-色氨酰-l-苯丙氨酰)影响各种植物的生长,证明了苯丙氨酸及其类似物衍生化合物的生物活性 (Kimura 等人,1996)。
6. 对酶促机制的见解
对利用苯丙氨酰-苯丙氨酰-苯丙氨酸的苯丙氨酰-tRNA合成酶的研究提供了对该酶的结构和功能方面的见解。这包括其准确性和合成机制,提供了对蛋白质生物合成中氨基酸掺入的更深入理解 (Rauhut 等人,1985)。
生化分析
Biochemical Properties
Phenylalanyl-phenylalanyl-phenylalanine, as a tripeptide, may interact with various enzymes and proteins. Phenylalanine, the building block of this tripeptide, is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Cellular Effects
The cellular effects of Phenylalanyl-phenylalanyl-phenylalanine are not well-studied. Considering its composition, it may influence cell function through its potential interactions with cell signaling pathways, gene expression, and cellular metabolism. For instance, phenylalanine, its constituent amino acid, is involved in the production of several neurotransmitters, which play crucial roles in cell signaling .
Molecular Mechanism
The molecular mechanism of action of Phenylalanyl-phenylalanyl-phenylalanine is not well-defined. It’s likely that its effects at the molecular level involve interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. These effects would be mediated by the phenylalanine residues that make up the tripeptide .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Phenylalanyl-phenylalanyl-phenylalanine in animal models. Phenylalanine, its constituent amino acid, has been studied for its effects on various conditions such as chronic pain, vitiligo, and Parkinson’s disease .
Metabolic Pathways
Phenylalanyl-phenylalanyl-phenylalanine is likely involved in the metabolic pathways of phenylalanine. Phenylalanine is metabolized to produce tyrosine, a precursor for several important compounds, including dopamine, norepinephrine, epinephrine, and melanin .
Transport and Distribution
It’s likely that its transport and distribution are mediated by transporters and binding proteins that interact with phenylalanine .
Subcellular Localization
Phenylalanine ammonia-lyases, key enzymes in the phenylpropanoid pathway for the synthesis of flavones, have been observed to localize to the endoplasmic reticulum .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBENHWCORLVGEQ-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948646 | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2578-81-6 | |
| Record name | Phenylalanyl-phenylalanyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phe-Phe-Phe has been shown to interact with double-stranded DNA, binding to the groove of the molecule. [] This interaction has been characterized thermodynamically using isothermal titration calorimetry, revealing a binding constant value of 9.96 × 104 M at 25°C. [] The binding is driven by favorable entropic contributions, suggesting a significant hydrophobic component to the interaction. [] While the downstream effects of this interaction haven't been extensively studied, it highlights the potential of Phe-Phe-Phe as a DNA-binding molecule. [] Additionally, Phe-Phe-Phe and its derivatives can stimulate lipolysis in fat cells, leading to the release of free fatty acids. [, ] This lipolytic action is believed to be mediated through the β-adrenergic receptor pathway, as the β-adrenergic blocker propranolol inhibits the effect. []
A: * Molecular Formula: C27H29N3O4* Molecular Weight: 447.54 g/mol* Spectroscopic Data: Spectroscopic studies, including FT-IR, TEM, and AFM, have been employed to investigate the supramolecular architecture formed by Phe-Phe-Phe-containing monoalkyl amphiphiles. [] These studies showed that Phe-Phe-Phe promotes the formation of β-sheet-based supramolecular fibrous structures in non-polar solvents like CCl4. [] Additionally, CD spectroscopy reveals a β-sheet-like structure in self-assembled Phe-Phe-Phe derivatives. []
ANone: Phe-Phe-Phe itself is not known to possess catalytic properties. Research primarily focuses on its biological activity and its use as a building block for larger molecules with potential applications.
A: Computational methods have been utilized to study the conformational preferences of Phe-Phe-Phe. [] Conformational energy minimization procedures have been employed to explore the stability of different conformations, revealing a preference for extended conformations over β-bend and α-helical structures. [] This finding is further supported by experimental observations of Phe-rich oligopeptides in both solid and solution states. [] While specific QSAR models haven't been extensively reported for Phe-Phe-Phe itself, molecular docking studies have been performed on related peptides containing Phe residues to investigate their interactions with enzymes like α-glucosidase. []
A: Research on Phe-Phe-Phe analogs, particularly in the context of lipolysis stimulation, provides valuable insights into its SAR. [, ] * N-terminal modifications: Adding acidic and basic amino acids to the N-terminus of Phe-Phe-Phe significantly influences its lipolytic activity. [] For example, Arg-Glu-Gly-Phe-Phe-Phe exhibits higher potency compared to Phe-Phe-Phe. [, ] Interestingly, substituting Arg with Arg(NO2) in this sequence completely abolishes lipolytic activity, highlighting the importance of specific amino acid side chains for interaction with the putative target. []* C-terminal modifications: Replacing the C-terminal Phe with Tyr can drastically alter the activity. While Glu-Arg-Gly-Phe-Phe-Phe stimulates lipolysis, Glu-Arg-Gly-Phe-Phe-Tyr does not. [] Instead, the latter promotes lipogenesis, the opposite effect, indicating a shift in target interaction and downstream signaling. []
A: Research on Phe-Phe-Phe and its derivatives spans multiple disciplines, demonstrating its relevance in diverse fields: * Biochemistry: Investigating the role of Phe-Phe-Phe and its analogs in lipolysis and lipogenesis contributes to our understanding of metabolic processes and potential therapeutic targets. [, ]* Biophysics: Characterizing the self-assembly behavior of Phe-Phe-Phe-containing amphiphiles using techniques like FT-IR, TEM, and AFM provides insights into supramolecular organization and material properties. []* Biomaterials: Developing biocompatible and biodegradable hydrogels from Phe-rich oligopeptides offers potential applications in drug delivery and tissue engineering. []* Medicinal Chemistry: Exploring the DNA-binding affinity of Phe-Phe-Phe and designing analogs with improved binding properties could lead to novel therapeutic agents targeting DNA-protein interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



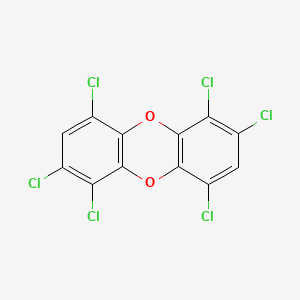
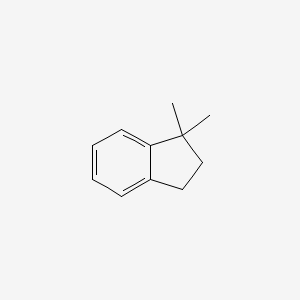

![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)
